molecular formula C24H27N5O2 B6565348 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946383-20-6

2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No. B6565348
CAS RN: 946383-20-6
M. Wt: 417.5 g/mol
InChI Key: SBMOBYDDBOFDRE-UHFFFAOYSA-N
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Description

This compound is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its therapeutic potential in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations .


Chemical Reactions Analysis

This compound and its derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It has also been studied for its antibacterial activity .

Scientific Research Applications

Cascade Benz Annulation for Naphthooxazole Synthesis

The compound has been investigated for cascade benz annulation catalyzed by Ag(I). Here’s how it works:

Cinepazide Derivatives

The compound shares structural features with cinepazide derivatives. Although specific applications are not explicitly mentioned, cinepazide derivatives are known for their potential cardiovascular and cerebrovascular protective effects .

Triazole-Thione Scaffold

The compound contains a 1,2,4-triazole-thione moiety. Triazole-based compounds often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Further exploration of this scaffold could reveal novel applications .

Drug Discovery and Development

Given the benzoxazole core structure, this compound aligns with bioactive molecules found in natural resources. Researchers may explore its potential as a lead compound for drug discovery and development .

Transition-Metal-Catalyzed Reactions

The compound’s aromatic rings and functional groups make it amenable to transition-metal-catalyzed reactions. Researchers could investigate its reactivity in cross-coupling reactions, dearomative cycloadditions, and other synthetic methodologies .

Enantioselective Synthesis

Considering its chiral centers, the compound might serve as a substrate for enantioselective synthesis. Researchers could explore asymmetric transformations to access enantiopure derivatives .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .

Biochemical Pathways

The interaction of the compound with α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, as identified by in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations . These properties impact the bioavailability of the compound, making it a promising lead compound .

Result of Action

The result of the compound’s action is exhibited through its affinity for α1-ARs, which ranges from 22 nM to 250 nM . This affinity indicates the potential of the compound to be an effective antagonist for α1-ARs .

properties

IUPAC Name

(2-methoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-17-8-10-19(11-9-17)26-22-16-18(2)25-24(27-22)29-14-12-28(13-15-29)23(30)20-6-4-5-7-21(20)31-3/h4-11,16H,12-15H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMOBYDDBOFDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

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